molecular formula C26H32N4O4 B264086 methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate

methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate

Cat. No. B264086
M. Wt: 464.6 g/mol
InChI Key: AVHQSUKHXDQQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate in lab experiments has several advantages and limitations. One advantage is its potential as a therapeutic agent for various diseases. Another advantage is its ability to induce apoptosis in cancer cells. However, a limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to investigate its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is a synthetic compound that has been synthesized using various methods. One of the common methods used to synthesize this compound is the reaction of 3-(4-methoxyphenyl)acrylic acid with 3-(3-methyl-4-(3-methylphenyl)-1-piperazinyl)propan-1-amine in the presence of a coupling reagent. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography.

Scientific Research Applications

Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate has potential applications in scientific research. It has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.

properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

methyl 4-methoxy-3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C26H32N4O4/c1-17-7-5-8-19(15-17)30-14-13-29(16-18(30)2)12-11-22(31)28-24-23-20(9-6-10-21(23)33-3)27-25(24)26(32)34-4/h5-10,15,18,27H,11-14,16H2,1-4H3,(H,28,31)

InChI Key

AVHQSUKHXDQQSC-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCC(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCC(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC

Origin of Product

United States

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